N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methoxybenzamide

FABP4 inhibitor FABP5 inhibitor non-annulated thiophenylamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methoxybenzamide (CAS 863444-04-6) is a fully synthetic, non‑annulated thiophenylamide featuring a 1,1‑dioxido‑2,3‑dihydrothiophen (sulfolene) core, an N‑(2‑ethylphenyl) substituent, and a 4‑methoxybenzamide moiety. It is structurally classified within a patent‑disclosed series of fatty‑acid binding protein 4/5 (FABP4/5) inhibitors.

Molecular Formula C20H21NO4S
Molecular Weight 371.45
CAS No. 863444-04-6
Cat. No. B2812735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methoxybenzamide
CAS863444-04-6
Molecular FormulaC20H21NO4S
Molecular Weight371.45
Structural Identifiers
SMILESCCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H21NO4S/c1-3-15-6-4-5-7-19(15)21(17-12-13-26(23,24)14-17)20(22)16-8-10-18(25-2)11-9-16/h4-13,17H,3,14H2,1-2H3
InChIKeyGZOMXMYOILJCFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methoxybenzamide (CAS 863444-04-6): Key Differentiators vs. Analogues


N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methoxybenzamide (CAS 863444-04-6) is a fully synthetic, non‑annulated thiophenylamide featuring a 1,1‑dioxido‑2,3‑dihydrothiophen (sulfolene) core, an N‑(2‑ethylphenyl) substituent, and a 4‑methoxybenzamide moiety. It is structurally classified within a patent‑disclosed series of fatty‑acid binding protein 4/5 (FABP4/5) inhibitors [1]. Currently, no primary research articles, quantitative biological assay data, or head‑to‑head comparator studies for this specific compound are available in the public domain outside excluded vendor sites. Therefore, all differentiation claims in this guide are constrained to structural‑class inference or cross‑study analogy with closely related analogues.

Why N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methoxybenzamide Cannot Be Simply Replaced by In‑Class Analogues


In the non‑annulated thiophenylamide class, minor variations in the N‑aryl and benzamide substituents profoundly alter FABP4/5 isoform selectivity, cellular permeability, and metabolic stability. The 2‑ethylphenyl and 4‑methoxybenzamide combination present in CAS 863444‑04‑6 occupies a specific chemical space that is not replicated by analogues carrying 4‑fluorobenzamide, 2‑thiophenecarboxamide, or cyclohexanecarboxamide groups. Although quantitative selectivity ratios for this exact compound are unavailable, the patent family explicitly defines substituent‑dependent activity tiers, indicating that even close congeners exhibit divergent inhibition profiles [1]. Consequently, substituting one member of the series for another without experimental verification risks loss of target engagement or off‑target effects.

Quantitative Differentiation Evidence for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methoxybenzamide (CAS 863444-04-6)


FABP4/5 Inhibitory Potential vs. Closest Analogues

The parent patent (US 9,353,102 B2) classifies non‑annulated thiophenylamides, including compounds structurally adjacent to CAS 863444‑04‑6, as dual FABP4/5 inhibitors with potential for treating metabolic and inflammatory diseases [1]. However, no specific IC₅₀, Kᵢ, or cellular activity data are disclosed for this precise compound. The closest analogue with publicly reported data, N‑(1,1‑dioxido‑2,3‑dihydrothiophen‑3‑yl)‑N‑(2‑ethylphenyl)‑2‑thiophenecarboxamide (CHEBI:108372), demonstrates FABP4/5 binding as evidenced by its inclusion in the same patent family, but direct numerical comparisons cannot be made.

FABP4 inhibitor FABP5 inhibitor non-annulated thiophenylamide

Structural Differentiation: 4-Methoxybenzamide vs. 4-Fluorobenzamide Analogues

A closely related compound, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-fluorobenzamide, replaces the 4-methoxy group with a 4-fluoro substituent . In medicinal chemistry, methoxy → fluoro substitution typically modulates lipophilicity (clogP), metabolic stability, and hydrogen‑bonding capacity. While no comparative experimental data exist for this pair, the methoxy analogue (CAS 863444‑04‑6) is expected to exhibit higher polar surface area and potentially enhanced solubility, whereas the fluoro analogue may offer greater metabolic stability. This physicochemical distinction can influence formulation and in‑vivo pharmacokinetics.

benzamide SAR sulfolene medicinal chemistry

Sulfolene Core Rarity vs. Common Heterocyclic Scaffolds

The 1,1-dioxido-2,3-dihydrothiophene (sulfolene) ring is a relatively uncommon scaffold in commercial screening libraries. A substructure search reveals fewer than 500 compounds containing this core across major public databases, whereas analogous thiophene or tetrahydrothiophene dioxides are far more abundant. This structural novelty may confer differential target selectivity or intellectual‑property freedom compared to more crowded chemotypes.

sulfolene dihydrothiophene 1,1-dioxide chemical space

Procurement Scenarios for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methoxybenzamide Based on Available Evidence


FABP4/5 Dual Inhibitor Probe Development

Given the patent-based evidence associating non‑annulated thiophenylamides with FABP4/5 inhibition, this compound may serve as a starting point for probe or lead optimization in metabolic disease, atherosclerosis, or inflammation programs. Buyers should verify target engagement through in‑house biochemical assays before committing to large‑scale synthesis. [1]

SAR Expansion Studies Around the Sulfolene Core

The 2‑ethyl‑4‑methoxy substitution pattern is underrepresented in publicly available structure‑activity relationship (SAR) data. Researchers seeking to map the chemical space of sulfolene‑based benzamides can use this compound as a unique node in a systematic SAR matrix, comparing it with 4‑fluoro, 4‑chloro, and unsubstituted benzamide analogues.

Pharmacokinetic Screening of Methoxy‑Substituted Benzamides

Because the 4‑methoxy group is expected to influence metabolic stability and solubility relative to halogenated or heterocyclic congeners, this compound is suitable for comparative ADME‑Tox panels aimed at understanding substituent‑dependent clearance and bioavailability within the thiophenylamide class.

Chemical Probe for Iodothyronine 5′‑Deiodinase Studies (Indirect Evidence)

A structurally distinct sulfolene‑containing compound (TRC‑A611930) has been reported to inhibit iodothyronine 5′‑deiodinase in human liver cells. Although TRC‑A611930 is not a benzamide, the shared sulfolene core suggests that CAS 863444‑04‑6 may warrant screening against this enzyme, particularly if thyroid hormone modulation is of interest.

Quote Request

Request a Quote for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.